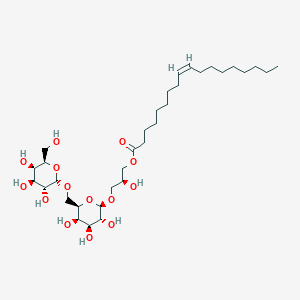
Gingerglycolipid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gingerglycolipid C is an organic compound belonging to the class of glycosylmonoacylglycerols. These compounds are characterized by a glycosylglycerol moiety carrying exactly one fatty acyl chain attached through an ester linkage . This compound has garnered attention due to its potential therapeutic applications, particularly in the context of antiviral activity against SARS-CoV-2 .
Métodos De Preparación
The preparation of Gingerglycolipid C involves the extraction and purification from natural sources such as sugarcane. The high-throughput lipidomics and transcriptomic approach has been employed to identify and quantify this compound from the rind of sugarcane genotypes . The detailed synthetic routes and reaction conditions for industrial production are not extensively documented, but the extraction process typically involves solvent extraction followed by chromatographic techniques to isolate the compound.
Análisis De Reacciones Químicas
Gingerglycolipid C undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Gingerglycolipid C has a wide range of scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Medicine: This compound has shown promising therapeutic potential against SARS-CoV-2 by binding to the 3CL pro enzyme with strong hydrogen bonds.
Industry: The compound’s unique properties make it valuable in the development of pharmaceuticals and cosmetic products.
Mecanismo De Acción
The mechanism of action of Gingerglycolipid C involves its interaction with molecular targets and pathways. It binds to the 3CL pro enzyme of SARS-CoV-2 with a binding energy score of -12.80 kcal/mol, forming strong hydrogen bonds with key amino acids such as Cys145, His41, Ser46, and Met49 . This binding inhibits the enzyme’s activity, thereby preventing the replication of the virus. Additionally, this compound modulates the immune response by affecting cytokine profiles and reducing inflammation .
Comparación Con Compuestos Similares
Gingerglycolipid C is unique among glycosylmonoacylglycerols due to its specific structure and binding properties. Similar compounds include:
2-Linoleoylglycerol: Another glycosylmonoacylglycerol with potential therapeutic applications against SARS-CoV-2.
Galactosylglycerol derivatives: These compounds share structural similarities but differ in their fatty acyl chains and biological activities.
This compound stands out due to its strong binding affinity to the 3CL pro enzyme and its potential use in antiviral therapies.
Propiedades
Número CAS |
35949-86-1 |
|---|---|
Fórmula molecular |
C33H60O14 |
Peso molecular |
680.8 g/mol |
Nombre IUPAC |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H60O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h9-10,22-24,26-35,37-42H,2-8,11-21H2,1H3/b10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 |
Clave InChI |
VROZOADUAPWACT-NYURTQROSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


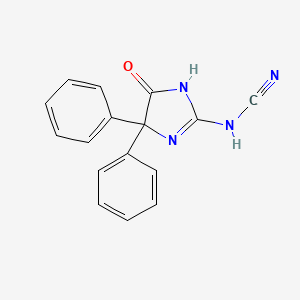
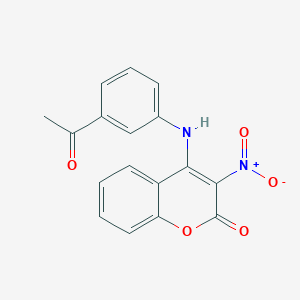

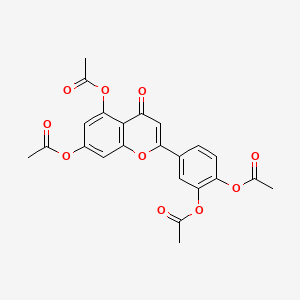
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)

![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
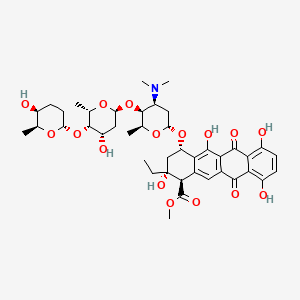
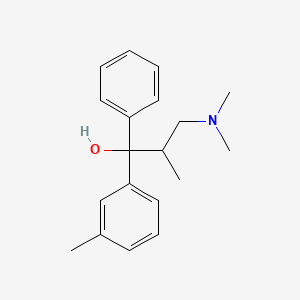
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
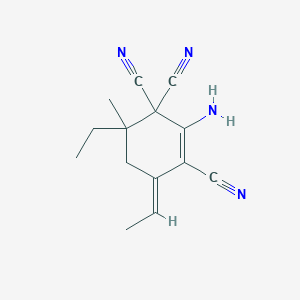
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
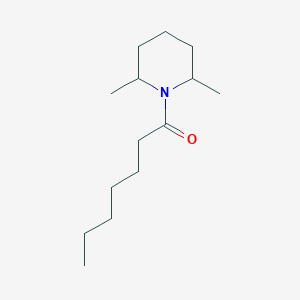
![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)
